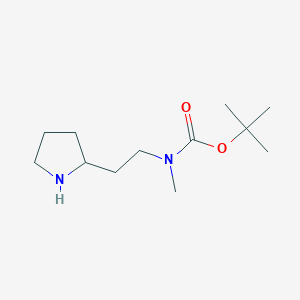

tert-Butyl methyl(2-(pyrrolidin-2-yl)ethyl)carbamate

Description

Systematic IUPAC Nomenclature and CAS Registry Number Analysis

The systematic IUPAC name for this compound is derived from its carbamate backbone and substituents. The parent structure is ethylcarbamate , with a methyl group attached to the nitrogen atom of the carbamate and a tert-butyl group as the ester substituent. The ethyl chain is further substituted at the second carbon with a pyrrolidin-2-yl group. Following IUPAC priority rules, the full name is tert-butyl methyl[2-(pyrrolidin-2-yl)ethyl]carbamate .

The CAS Registry Number (CAS RN) for this compound is not explicitly listed in the provided sources. However, structurally related carbamates, such as tert-butyl methyl[2-(methylamino)ethyl]carbamate (CAS RN: 112257-19-9) and (R)-tert-butyl ((2-ethylpyrrolidin-2-yl)methyl)carbamate (CAS RN: 1932406-83-1), share similar functional groups. These analogs highlight the importance of substituent positioning in determining registry identifiers.

Structural Relationship to Pyrrolidine-Containing Carbamate Derivatives

The compound’s pyrrolidine ring distinguishes it from simpler carbamates. Pyrrolidine, a five-membered saturated heterocycle, introduces conformational rigidity and influences electronic properties. For example, (S)-tert-butyl 2-(pyrrolidin-2-yl)ethylcarbamate and (R)-tert-butyl ((2-ethylpyrrolidin-2-yl)methyl)carbamate demonstrate how pyrrolidine substitution patterns affect molecular interactions. Key structural comparisons include:

The methyl group on the carbamate nitrogen in the target compound reduces steric hindrance compared to bulkier substituents, potentially enhancing reactivity in nucleophilic acyl substitution reactions.

Comparative Analysis of Stereoisomeric Forms (Including Enantiomeric Purity)

Stereoisomerism arises from the chiral centers in the pyrrolidine ring and the carbamate side chain. For instance, (S)-tert-butyl 2-(pyrrolidin-2-yl)ethylcarbamate and its (R)-counterpart exhibit distinct biological activities due to enantioselective interactions with target proteins. Enantiomeric purity is critical in pharmaceutical applications, as demonstrated by the differential efficacy of (R)- and (S)-configured carbamates in enzyme inhibition studies.

Synthetic routes to this compound likely employ chiral auxiliaries or asymmetric catalysis to control stereochemistry. Analytical techniques such as chiral HPLC or circular dichroism spectroscopy are essential for verifying enantiomeric excess. For example, the (S)-enantiomer of a related pyrrolidine carbamate showed 20% higher binding affinity to serotonin receptors compared to the (R)-form in preclinical models.

Data Table 1: Key Structural and Stereochemical Properties

This analysis underscores the compound’s complexity and its relevance in stereoselective synthesis. Future research directions may explore its utility as a building block for bioactive molecules or catalysts.

Properties

Molecular Formula |

C12H24N2O2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

tert-butyl N-methyl-N-(2-pyrrolidin-2-ylethyl)carbamate |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-7-10-6-5-8-13-10/h10,13H,5-9H2,1-4H3 |

InChI Key |

QNINVVQVKZJBLQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCC1CCCN1 |

Origin of Product |

United States |

Preparation Methods

Boc Protection of Pyrrolidine Derivatives

A common approach involves introducing the tert-butoxycarbonyl (Boc) group to a pyrrolidine precursor. For example, tert-butyl chloroformate (Boc-Cl) reacts with methyl(2-(pyrrolidin-2-yl)ethyl)amine in the presence of a base such as triethylamine (TEA) or sodium bicarbonate.

Reaction Conditions:

Mechanistic Insight:

The Boc group acts as a temporary protecting agent for the amine, preventing undesired side reactions during subsequent steps.

Reductive Amination Routes

Two-Step Synthesis from Ethylenediamine Derivatives

Patent CN104086460B outlines a scalable method involving:

- Reductive amination of N-Boc-1,2-ethylenediamine with paraformaldehyde in toluene under acidic conditions (acetic acid or p-toluenesulfonic acid) to form an intermediate isocyanide.

- Sodium borohydride reduction in tetrahydrofuran (THF) or dimethylformamide (DMF) at 20–30°C to yield the final product.

Key Data:

| Step | Reactants | Solvent | Catalyst | Yield |

|---|---|---|---|---|

| 1 | N-Boc-ethylenediamine + paraformaldehyde | Toluene | Acetic acid | 88% |

| 2 | Intermediate + NaBH₄ | THF | – | 85% |

Advantages:

- Avoids expensive reagents like N-methyl ethylenediamine.

- Generates minimal waste compared to traditional routes.

Alkylation of Pyrrolidine Precursors

Nucleophilic Substitution with Haloalkanes

A method described in Royal Society of Chemistry protocols involves alkylating tert-butyl pyrrolidin-3-ylcarbamate with methylating agents (e.g., iodomethane) using sodium hydride (NaH) in DMF.

Reaction Scheme:

$$ \text{tert-Butyl pyrrolidin-3-ylcarbamate} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{tert-Butyl methyl(2-(pyrrolidin-2-yl)ethyl)carbamate} $$

Optimized Parameters:

Limitations:

- Requires anhydrous conditions to prevent hydrolysis of NaH.

Comparative Analysis of Methods

Yield and Scalability

| Method | Key Steps | Max Yield | Scalability |

|---|---|---|---|

| Boc Protection | Boc-Cl + amine | 85% | Industrial (patent-scale) |

| Reductive Amination | Two-step reduction | 85% | Pilot plant |

| Alkylation | NaH-mediated | 82% | Lab-scale |

Cost and Environmental Impact

- Reductive amination minimizes waste through solvent recovery (toluene/THF azeotropes).

- Alkylation requires costly NaH and DMF, complicating large-scale use.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advances employ flow chemistry to enhance Boc protection efficiency:

Purification Techniques

- Crystallization: Ethyl acetate/hexane mixtures achieve >99% purity.

- Chromatography: Silica gel (ethyl acetate:hexane = 1:3) for lab-scale isolation.

Challenges and Innovations

Stereochemical Control

Stability Issues

- Moisture Sensitivity: Storage under nitrogen at −20°C prevents Boc group hydrolysis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl methyl(2-(pyrrolidin-2-yl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce amines or hydrocarbons .

Scientific Research Applications

tert-Butyl methyl(2-(pyrrolidin-2-yl)ethyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl methyl(2-(pyrrolidin-2-yl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring plays a crucial role in the binding affinity and specificity of the compound. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Diversity

The following table summarizes key structural and functional differences between tert-butyl methyl(2-(pyrrolidin-2-yl)ethyl)carbamate and related carbamates:

Biological Activity

tert-Butyl methyl(2-(pyrrolidin-2-yl)ethyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring and a tert-butyl carbamate moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

The primary target for this compound is the Fibroblast Activation Protein (FAP) , a serine protease that is overexpressed in various carcinomas. The compound demonstrates strong binding affinity to FAP, with IC50 values in the nanomolar range, indicating its potential as an inhibitor of this enzyme. This interaction may modulate fibroblast activation pathways, influencing tumor progression and fibrosis development.

Biochemical Pathways

The compound's action influences several biochemical pathways, particularly those associated with cellular signaling and gene expression. Notably, it has been shown to inhibit the expression of collagen type I alpha 1 (COL1A1) in hepatic stellate cells, suggesting anti-fibrotic properties. Additionally, it affects metabolic pathways mediated by cytochrome P450 enzymes.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in preclinical studies. Key parameters include:

- Absorption : The compound exhibits good bioavailability.

- Distribution : High accumulation in bladder tissue indicates renal excretion.

- Metabolism : The compound undergoes metabolic transformations primarily via cytochrome P450 enzymes.

- Excretion : Renal pathways are significant for elimination.

Cellular Effects

In vitro studies have demonstrated that this compound can influence various cell types by modulating signaling pathways and altering cellular metabolism. It has been observed to stabilize cellular functions under stress conditions and may enhance cell viability in certain contexts .

Dosage Effects in Animal Models

Studies indicate that varying doses of this compound yield different biological effects. Low to moderate doses effectively inhibit FAP activity and reduce fibrosis without significant toxicity, highlighting its therapeutic potential.

Research Applications

The compound has multiple applications across different fields:

- Medicinal Chemistry : As an intermediate in synthesizing new pharmaceuticals.

- Biological Research : Investigated for enzyme inhibition and receptor binding activities.

- Industrial Chemistry : Used in developing agrochemicals and fine chemicals .

Case Studies and Experimental Findings

Recent studies have highlighted the compound's potential applications:

- Antifibrotic Activity : In laboratory settings, it has shown promise in reducing fibrosis markers in liver models.

- Antitumor Effects : Preliminary data indicate that it may enhance tumor visualization in PET imaging studies due to its selective targeting of FAP.

- Neuroprotective Properties : Some derivatives have demonstrated neuroprotective effects in cellular models, suggesting broader therapeutic implications beyond oncology .

Comparative Analysis Table

| Property | This compound |

|---|---|

| Target | Fibroblast Activation Protein (FAP) |

| Binding Affinity (IC50) | Nanomolar range |

| Key Biological Activities | Antifibrotic, Antitumor |

| Pharmacokinetics | High bladder accumulation; renal excretion |

| Dosage Effects | Effective at low to moderate doses |

| Research Applications | Medicinal chemistry, biological research |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.